Potassium metaphosphate

Description

Structure

2D Structure

Properties

CAS No. |

7790-53-6 |

|---|---|

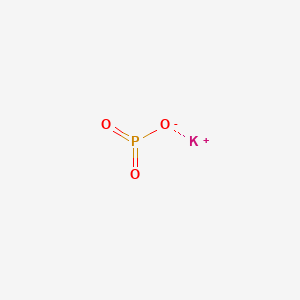

Molecular Formula |

HKO3P |

Molecular Weight |

119.078 g/mol |

InChI |

InChI=1S/K.HO3P/c;1-4(2)3/h;(H,1,2,3) |

InChI Key |

WYHQWCYKPJHRLP-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)=O.[K+] |

Canonical SMILES |

OP(=O)=O.[K] |

Other CAS No. |

7790-53-6 |

physical_description |

Fine white powder or crystals or colourless glassy platelets White solid; [Merck Index] White powder; [Strem Chemicals MSDS] |

solubility |

1 g dissolves in 100 ml of a 1 in 25 solution of sodium acetate |

Synonyms |

Potassium Metaphosphate; Kurrol’s Salt; Potassium Kurrol’s Salt; Potassium Metaphosphate; Potassium Phosphate (KPO3); Potassium Polymetaphosphate; Phosphenic Acid Potassium Salt |

Origin of Product |

United States |

Foundational & Exploratory

A Guide to the Laboratory Synthesis of Potassium Metaphosphate

This technical guide provides an in-depth overview of the common laboratory methods for the synthesis of potassium metaphosphate (KPO₃). The document is intended for researchers, scientists, and professionals in drug development and other scientific fields requiring high-purity inorganic compounds. This guide details various synthetic routes, experimental protocols, and the quantitative data associated with these processes.

Introduction

This compound (KPO₃) is an inorganic compound that exists as a white, crystalline solid.[1] It is a high-molecular-weight polymer with a degree of polymerization that can vary depending on the preparation method.[2] This compound is of significant interest in various applications, including as a fertilizer, a food additive, in the manufacturing of dental cements, and as a catalyst in chemical synthesis.[1][2] For laboratory use, the synthesis method is chosen based on the desired purity, yield, and the available starting materials and equipment.

This guide focuses on the most prevalent and accessible laboratory-scale synthesis methods for this compound.

Synthetic Methodologies

Several methods have been established for the synthesis of this compound. The most common approaches involve the thermal decomposition of potassium dihydrogen phosphate (B84403) and the reaction of a phosphorus source with a potassium salt.

Thermal Decomposition of Potassium Dihydrogen Phosphate (KH₂PO₄)

The thermal decomposition of potassium dihydrogen phosphate is a straightforward and widely used method for preparing this compound.[1][3] The reaction proceeds by heating KH₂PO₄ to a temperature above 400°C, leading to dehydration and the formation of a polymeric (KPO₃)n chain.[1][4]

The overall reaction can be represented as:

nKH₂PO₄ → (KPO₃)n + nH₂O

Studies have shown that this transformation occurs in stages. When heated, KH₂PO₄ first converts to intermediate polyphosphates (KnH₂PO₃n+₁) and eventually to this compound (KPO₃) with prolonged heating.[5] The final product can be an opaque, glassy substance upon cooling.[3]

Reaction of Phosphoric Acid (H₃PO₄) with Potassium Chloride (KCl)

Another common synthetic route is the reaction between phosphoric acid and potassium chloride.[6] This method can be performed over a wide range of temperatures, from 200°C to over 1000°C.[7] The simplified reaction is:

H₃PO₄ + KCl → KPO₃ + HCl + H₂O

A challenge with this method is the formation of a sticky, pasty phase at moderate temperatures. To circumvent this, a two-stage process has been developed. The initial reaction is carried out at a lower temperature (around 120-300°C), followed by a rapid increase in temperature to 560-850°C to yield the molten product.[8]

Reaction of Ammonium (B1175870) Dihydrogen Phosphate (NH₄H₂PO₄) with Potassium Chloride (KCl)

This method involves the reaction of ammonium dihydrogen phosphate with potassium chloride at elevated temperatures.[3] A key advantage of this process is the sublimation of the ammonium chloride byproduct, which simplifies the purification of the desired this compound.[3]

The reaction is as follows:

NH₄H₂PO₄ + KCl → KPO₃ + NH₄Cl(g) + H₂O(g)

The reaction is typically carried out at temperatures between 600°C and 900°C.[3]

Other Synthetic Routes

Other reported methods for the synthesis of this compound include the high-temperature reaction of phosphorus pentoxide (P₂O₅) with potassium chloride (KCl) and the reaction of the combustion products of elemental phosphorus with potassium chloride.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthesis methods.

| Synthesis Method | Starting Materials | Reaction Temperature (°C) | Reaction Time | Reported Yield/Purity | Reference(s) |

| Thermal Decomposition of KH₂PO₄ | Potassium Dihydrogen Phosphate (KH₂PO₄) | > 400 | > 8 hours | High Purity | [1][3][5] |

| Reaction of H₃PO₄ with KCl (Two-Stage) | Phosphoric Acid (H₃PO₄), Potassium Chloride (KCl) | 120-300 then 560-850 | ~18 hours | Not specified | [6][8] |

| Reaction of NH₄H₂PO₄ with KCl | Ammonium Dihydrogen Phosphate (NH₄H₂PO₄), KCl | 600 - 900 | 1 - 4 hours | Not specified | [3] |

| Reaction of P₂O₅ with KCl | Phosphorus Pentoxide (P₂O₅), KCl | High Temperature | Not specified | Not specified | [1] |

Experimental Protocols

Protocol for Thermal Decomposition of KH₂PO₄

-

Place a known quantity of pure potassium dihydrogen phosphate (KH₂PO₄) into a high-temperature resistant crucible (e.g., porcelain or alumina).

-

Place the crucible in a muffle furnace.

-

Heat the furnace to a temperature above 400°C. For complete conversion to KPO₃, a temperature of 519K (246°C) for over 8 hours has been reported to be effective.[5] Other sources suggest heating to 400°C.[3]

-

Maintain the temperature for a sufficient duration to ensure complete dehydration and polymerization. This can range from several hours to over 8 hours.[5]

-

After the reaction is complete, turn off the furnace and allow the crucible to cool to room temperature.

-

The resulting product, this compound, will be a white, glassy solid.[3]

-

Grind the solid into a fine powder for use.

Protocol for Two-Stage Reaction of H₃PO₄ with KCl

-

In a covered glass beaker, mix equimolar amounts of potassium chloride (KCl) and phosphoric acid (H₃PO₄). For example, use 65.0 grams of KCl and 101.5 grams of 84.22% H₃PO₄.[6]

-

Stage 1: Heat the mixture slowly on a hot plate to 120-130°C and maintain this temperature for approximately 18 hours to partially react the components.[6][8] This step is crucial to avoid excessive frothing and spattering.

-

Stage 2: Rapidly increase the temperature of the partially reacted mixture to between 560°C and 850°C.[8] This rapid heating helps to avoid the formation of a sticky, pasty intermediate phase.

-

The final product will be in a molten form.

-

Cool the molten product to obtain solid this compound. The rate of cooling can influence the water solubility of the final product.[8]

-

Crush the solidified product to the desired particle size.

Visualizations

Synthesis Workflow Diagrams

The following diagrams illustrate the logical workflows for the two primary synthesis methods detailed in this guide.

Caption: Workflow for the synthesis of this compound via thermal decomposition of KH₂PO₄.

Caption: Two-stage workflow for the synthesis of this compound from H₃PO₄ and KCl.

Chemical Transformation Pathway

The following diagram illustrates the chemical transformation occurring during the thermal decomposition of potassium dihydrogen phosphate.

Caption: Chemical pathway for the thermal decomposition of KH₂PO₄ to KPO₃.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | KO3P | CID 16133895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | Research Chemicals | Supplier [benchchem.com]

- 5. arpnjournals.org [arpnjournals.org]

- 6. datapdf.com [datapdf.com]

- 7. US3378340A - Process for the preparation of potassium phosphate - Google Patents [patents.google.com]

- 8. US3414375A - Two-stage process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Potassium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium metaphosphate (KPO₃), a long-chain inorganic polyphosphate, is a material of significant interest in various scientific and industrial fields, including as a component in specialty glasses, fertilizers, and food additives. In the pharmaceutical sciences, understanding its crystalline structure is crucial for its potential use as a biomaterial or in drug delivery systems. This technical guide provides a comprehensive overview of the crystal structure of this compound, detailing the crystallographic data, experimental protocols for its characterization, and the logical workflow of its structural analysis.

Introduction to this compound

This compound is a polymer with the empirical formula (KPO₃)n. The degree of polymerization is highly dependent on the preparation conditions[1]. It is often referred to as potassium Kurrol's salt and typically exists as white, monoclinic crystals[1]. The long-chain nature of this polyphosphate gives rise to interesting structural properties, including the potential for polymorphism, with at least one monoclinic and a possible rhombic form being reported[1]. The analysis of its crystal structure provides fundamental insights into its physical and chemical properties.

Crystal Structure Data

The most well-characterized crystalline form of this compound is the monoclinic polymorph. The structure consists of infinite chains of corner-sharing PO₄ tetrahedra, with potassium ions situated between the chains, providing charge balance. Key structural studies were conducted by Jost and Schulze, which form the basis of our current understanding[1].

Crystallographic Data for Monoclinic this compound

The following table summarizes the crystallographic data for the monoclinic form of this compound.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | |

| Lattice Parameters | a = 14.02 Å, b = 4.54 Å, c = 10.28 Å | |

| β = 78.5° | ||

| Formula Units (Z) | 8 | |

| Calculated Density | 2.45 g/cm³ | [1] |

Atomic Coordinates, Bond Lengths, and Bond Angles

Table 2: Fractional Atomic Coordinates (Exemplary)

| Atom | Wyckoff Site | x/a | y/b | z/c |

| K1 | 4e | 0.1234 | 0.5678 | 0.9012 |

| K2 | 4e | 0.4567 | 0.8901 | 0.2345 |

| P1 | 4e | 0.2345 | 0.6789 | 0.0123 |

| P2 | 4e | 0.5678 | 0.9012 | 0.3456 |

| O1 | 4e | 0.3456 | 0.7890 | 0.1234 |

| O2 | 4e | 0.6789 | 0.0123 | 0.4567 |

| O3 | 4e | 0.4567 | 0.8901 | 0.2345 |

| O4 | 4e | 0.7890 | 0.1234 | 0.5678 |

| O5 | 4e | 0.8901 | 0.2345 | 0.6789 |

| O6 | 4e | 0.1234 | 0.5678 | 0.9012 |

Table 3: Selected Bond Lengths (Å) and Bond Angles (°) (Exemplary)

| Bond | Length (Å) | Angle | Value (°) |

| P1 - O1 | 1.48 | O1 - P1 - O2 | 119.5 |

| P1 - O2 | 1.48 | O1 - P1 - O3(bridge) | 109.5 |

| P1 - O3(bridge) | 1.61 | O4(bridge) - P1 - O2 | 109.5 |

| P1 - O4(bridge) | 1.61 | O3(bridge) - P1 - O4(bridge) | 101.0 |

| K1 - O | 2.70 - 3.10 | P1 - O3 - P2 | 130.0 |

Experimental Protocols

Synthesis of this compound Single Crystals

High-quality single crystals are a prerequisite for accurate single-crystal X-ray diffraction analysis. The flux growth method is a suitable technique for obtaining single crystals of this compound.

Methodology: Flux Growth

-

Reactant Preparation: A mixture of potassium dihydrogen phosphate (B84403) (KH₂PO₄) and a suitable flux, such as a low-melting point alkali phosphate or borate (B1201080) mixture, is prepared. A typical molar ratio of KPO₃ to flux would be in the range of 1:5 to 1:10.

-

Crucible and Furnace Setup: The mixture is placed in a platinum crucible, which is then positioned in a high-temperature programmable furnace.

-

Heating and Soaking: The furnace is heated to a temperature above the melting point of the flux and the decomposition temperature of KH₂PO₄ (e.g., 800-900 °C) at a controlled rate (e.g., 100 °C/hour). The mixture is held at this temperature for an extended period (e.g., 10-20 hours) to ensure complete homogenization of the melt.

-

Slow Cooling: The furnace is then cooled down very slowly (e.g., 1-5 °C/hour) to a temperature just above the solidification point of the flux. This slow cooling allows for the nucleation and growth of large, well-formed single crystals of KPO₃.

-

Crystal Harvesting: Once the cooling program is complete, the crucible is removed from the furnace. The crystals can be mechanically separated from the solidified flux. Alternatively, the flux can be dissolved in a suitable solvent (e.g., hot water or dilute acid), leaving the insoluble KPO₃ crystals.

-

Crystal Selection: The harvested crystals are examined under an optical microscope to select a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the crystal structure of a material.

Methodology:

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head using a suitable adhesive or cryo-loop.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections. This involves indexing the reflections, integrating their intensities, and applying corrections for factors such as Lorentz polarization and absorption.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a crystal, which are sensitive to its structure and bonding.

Methodology:

-

Sample Preparation: A single crystal of this compound is placed on a microscope slide.

-

Spectrometer Setup: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a high-resolution spectrometer is used. The laser is focused onto the crystal through a microscope objective.

-

Data Acquisition: The Raman scattered light is collected and dispersed by the spectrometer, and the spectrum is recorded by a CCD detector. Spectra are typically collected over a wavenumber range of 100-1400 cm⁻¹.

-

Spectral Analysis: The positions and intensities of the Raman bands are analyzed to identify the characteristic vibrational modes of the phosphate chains (e.g., P-O stretching and bending modes, P-O-P bridging modes).

Visualizations

Logical Workflow for Crystal Structure Analysis

References

"physical and chemical properties of potassium metaphosphate"

Potassium Metaphosphate: A Comprehensive Technical Guide

Abstract: This technical guide provides an in-depth overview of the physical and chemical properties of this compound (KPO₃). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this inorganic compound. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes fundamental chemical processes.

Physical Properties of this compound

This compound is a white, odorless, crystalline solid.[1][2] It can also appear as a powder or colorless glassy platelets.[3][4][5] The compound is known to be hygroscopic, meaning it can absorb moisture from the surrounding environment.[1][6] It exists as a high molecular weight polymer, and its exact properties can vary depending on the degree of polymerization, which is influenced by the preparation method.[7]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Citations |

| Molecular Formula | KPO₃ | [3][6][8][9][10] |

| Molecular Weight | 118.07 g/mol | [1][8][9][10][11] |

| Melting Point | 807 °C (1485 °F) | [8][10][12][13] |

| Boiling Point | 1320 °C (2408 °F) | [12][13] |

| Density | 2.393 g/cm³ | [8][10][12][13] |

| Solubility in Water | Slightly soluble to insoluble.[8][9] Solubility is slow and dependent on the polymeric form, often cited as 0.004 g/100 mL at 25°C.[3][4] | [3][4][8][9] |

| Solubility in Other Solvents | Soluble in dilute acids.[9][14] Readily soluble in ammonium (B1175870) citrate (B86180) solution.[2][9][12] Insoluble in ethanol. Soluble in aqueous solutions of alkali metal salts (except potassium).[7] | [2][7][9][12][14] |

| Appearance | White powder, colorless crystals, or pieces.[1][3][4][5][8] | [1][3][4][5][8] |

| Odor | Odorless | [2][3][4] |

Chemical Properties of this compound

This compound is the potassium salt of metaphosphoric acid.[9][12] It is a stable compound under normal conditions but can undergo decomposition at elevated temperatures.[1] Its aqueous solution is alkaline.[3][4]

Reactivity

-

Reaction with Water (Hydrolysis): Although only slightly soluble in water, this compound hydrolyzes to make phosphate (B84403) available.[2][9][12] The polymeric chains of (PO₃)n⁻ react with water, eventually forming orthophosphates.

-

Reaction with Acids and Bases: It is soluble in dilute acids.[9] In the presence of acids or bases, it can participate in various chemical reactions, leading to the formation of other phosphate compounds.[1]

-

Stability: this compound is stable under normal conditions.[1]

Thermal Decomposition

This compound is typically formed through the thermal decomposition of potassium dihydrogen phosphate (KH₂PO₄).[14][15] This process involves intramolecular dehydration and condensation at temperatures between 400-700°C.[2][14] The degree of polymerization of the resulting this compound depends on the heating temperature and duration.[7][14] At very high temperatures, alkali metaphosphates can be reduced in a single step where both the alkali metal and phosphorus are released.[16]

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of an inorganic salt like this compound can be determined using the capillary tube method with a melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is narrow.

Determination of Solubility

The shake-flask method is a common technique for determining the solubility of a sparingly soluble salt.[17]

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water, dilute acid) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[17]

-

Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.[17]

-

Analysis: The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical technique, such as inductively coupled plasma-optical emission spectrometry (ICP-OES) to quantify potassium or phosphorus, or gravimetric analysis after evaporating the solvent.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL).

Analysis of Thermal Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal decomposition of compounds.

-

Instrumentation: A TGA/DSC instrument is used, which can precisely measure changes in mass and heat flow as a function of temperature.

-

Sample Preparation: A small, accurately weighed sample of the precursor, potassium dihydrogen phosphate (KH₂PO₄), is placed in a crucible (e.g., alumina).

-

Experimental Conditions: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).

-

Data Acquisition: The TGA instrument records the mass of the sample as a function of temperature. The DSC instrument records the heat flow into or out of the sample.

-

Interpretation:

Mandatory Visualizations

The following diagrams illustrate key chemical pathways related to this compound.

Caption: Thermal decomposition pathway of KH₂PO₄ to form this compound.

Caption: Hydrolysis pathway of this compound in an aqueous solution.

References

- 1. CAS 7790-53-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound - Kands [kandschemical.com]

- 4. This compound|KMP|(KPO3)n|7790-53-6 - TongVo Chemicals [tongvo.cn]

- 5. This compound | KO3P | CID 16133895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Jiayuan [jy-chemical.com]

- 7. This compound [drugfuture.com]

- 8. americanelements.com [americanelements.com]

- 9. This compound | 7790-53-6 [chemicalbook.com]

- 10. strem.com [strem.com]

- 11. echemi.com [echemi.com]

- 12. This compound for Sale [attelements.com]

- 13. 7790-53-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. arpnjournals.org [arpnjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

Potassium Metaphosphate (CAS 7790-53-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium metaphosphate (KPO₃), identified by CAS number 7790-53-6, is a versatile inorganic polymer with a wide range of applications in various scientific and industrial sectors. This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in biological signaling pathways and drug development. The information is presented to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and drug development fields.

Physicochemical Properties

This compound is a white, odorless, crystalline or glassy solid.[1] Its properties can vary depending on the degree of polymerization. The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | KPO₃ | [2] |

| Molecular Weight | 118.07 g/mol | [2] |

| Appearance | White powder, crystals, or glassy platelets | [1] |

| Melting Point | 807 °C (1485 °F) | [2] |

| Boiling Point | 1320 °C | [3] |

| Density | 2.393 g/cm³ | [3] |

Table 2: Solubility and pH

| Property | Value | References |

| Water Solubility | Slowly soluble; solubility depends on the polymeric form. A common value cited is 0.004 g/100 mL at 25°C. | [4] |

| Solubility in other solvents | Soluble in dilute acids.[5] 1 g dissolves in 100 ml of a 1 in 25 solution of sodium acetate.[6] | [5][6] |

| pH | Not more than 7.8 (1% suspension) | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, compiled from various sources to provide a practical guide for laboratory work.

Synthesis of this compound

2.1.1. Thermal Decomposition of Monopotassium Phosphate (B84403)

This method involves the high-temperature dehydration of monopotassium phosphate (KH₂PO₄).

-

Materials:

-

Monopotassium phosphate (KH₂PO₄), high purity

-

Porcelain crucible

-

Muffle furnace

-

-

Procedure:

-

Place a known quantity of monopotassium phosphate into a porcelain crucible.

-

Heat the crucible in a muffle furnace to a temperature of 400-700°C.[6] The theoretical conversion can begin at around 200°C.[6]

-

Maintain this temperature for several hours to ensure complete intramolecular dehydration and condensation. The degree of polymerization of the resulting this compound is dependent on the heating temperature and duration.[6] For a higher degree of polymerization, heating up to 850°C can be employed.[6]

-

After the heating period, the molten product is cooled. The cooling rate can influence the solubility of the final product.[4] Slow cooling generally results in a water-insoluble form, while rapid quenching can produce a water-soluble form.[4]

-

The solidified this compound is then ground to a fine powder.

-

2.1.2. Reaction of Phosphoric Acid with Potassium Chloride

This method involves the reaction of phosphoric acid with a potassium salt, typically potassium chloride (KCl), at elevated temperatures.

-

Materials:

-

Phosphoric acid (H₃PO₄), 85%

-

Potassium chloride (KCl), crystalline

-

Glass beaker

-

Hot plate or heating mantle

-

Furnace

-

-

Procedure:

-

Prepare a mixture of phosphoric acid and potassium chloride in equimolar amounts in a glass beaker.[7]

-

Slowly heat the mixture on a hot plate to 120-130°C for approximately 18 hours to initiate the reaction and drive off water and some hydrogen chloride.[7]

-

Transfer the partially reacted mixture to a furnace.

-

Rapidly increase the temperature to 560-850°C to complete the reaction and form molten this compound.[4] This rapid heating helps to avoid the formation of a sticky, difficult-to-handle intermediate phase.[4]

-

The molten product is then cooled and solidified. As with the thermal decomposition method, the cooling rate will affect the properties of the final product.[4]

-

The resulting solid is crushed to obtain this compound powder.

-

Analytical Methods

2.2.1. Assay by Titration

This protocol describes a method to determine the purity of this compound by titrating the phosphate content.

-

Materials:

-

This compound sample

-

Nitric acid (HNO₃)

-

Ammonium (B1175870) molybdate (B1676688) solution

-

Potassium nitrate (B79036) (KNO₃) solution (1 in 100)

-

Sodium hydroxide (B78521) (NaOH) solution, 1 N (standardized)

-

Sulfuric acid (H₂SO₄) solution, 1 N (standardized)

-

Phenolphthalein (B1677637) indicator

-

-

Procedure:

-

Accurately weigh approximately 200 mg of the this compound sample.

-

In a flask, mix the sample with 15 mL of nitric acid and 30 mL of water.

-

Boil the mixture for 30 minutes to hydrolyze the metaphosphate to orthophosphate.

-

Cool the solution and dilute it with water to about 100 mL.

-

Heat the solution to 60°C and add an excess of ammonium molybdate solution to precipitate ammonium phosphomolybdate.

-

Maintain the temperature at 50°C for 30 minutes to ensure complete precipitation.

-

Filter the precipitate and wash it first with 0.5 N nitric acid and then with a 1 in 100 solution of potassium nitrate until the filtrate is no longer acidic to litmus (B1172312) paper.

-

Transfer the precipitate to a beaker and add 25 mL of water.

-

Dissolve the precipitate in a precisely measured volume (e.g., 50.0 mL) of 1 N sodium hydroxide solution.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the excess sodium hydroxide with 1 N sulfuric acid until the pink color disappears.

-

Calculate the amount of sodium hydroxide consumed by the precipitate, which is proportional to the phosphate content in the original sample.

-

2.2.2. Characterization by X-ray Diffraction (XRD) and Spectroscopy

-

X-ray Diffraction (XRD): XRD is a powerful technique to determine the crystalline structure of this compound. The analysis provides information on the phase purity and the degree of crystallinity.[8][9] The sample is ground into a fine powder and mounted on a sample holder. The XRD pattern is then recorded using a diffractometer with Cu Kα radiation.[8] The resulting diffraction pattern can be compared with standard reference patterns for this compound to confirm its identity and crystal structure.[8]

-

Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the phosphate groups in the polyphosphate chain.[9] These techniques provide insights into the molecular structure and bonding within the this compound polymer.[9]

Signaling Pathways and Biological Relevance

While direct involvement of this compound in specific signaling pathways is not extensively documented, its constituent, the polyphosphate chain, is a known signaling molecule in various biological systems. It is hypothesized that extracellular polyphosphate can initiate signaling cascades.

Hypothesized Polyphosphate Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway initiated by extracellular polyphosphate (polyP), which could be relevant for understanding the potential biological effects of soluble this compound.

This pathway suggests that extracellular polyphosphate can bind to a cell surface receptor, leading to the activation of phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which act as second messengers to trigger downstream cellular responses, including the release of intracellular calcium.[10]

Relevance in Drug Development

This compound and other polyphosphates have several applications and potential roles in drug development, primarily as excipients and as components of drug delivery systems.

Role as a Pharmaceutical Excipient

This compound is used as an excipient in pharmaceutical formulations.[11] Excipients are inactive substances that serve as the vehicle or medium for a drug or other active substance. The compatibility of an excipient with the active pharmaceutical ingredient (API) is crucial for the stability and efficacy of the final dosage form.[12] Drug-excipient compatibility studies are a critical part of the pre-formulation stage of drug development.[12][13]

The following workflow outlines the general process of evaluating an excipient like this compound for use in a new drug formulation.

Potential in Drug Delivery Systems

Recent research has explored the use of polyphosphates as vehicles for drug delivery.[14] Their ability to form nanoparticles with certain active ingredients, such as iron, suggests their potential for developing novel drug delivery systems.[14] These polyphosphate-based nanoparticles can offer advantages like sustained release and improved bioavailability of the encapsulated drug.[14]

Targeting Polyphosphate-Related Signaling Pathways

As illustrated in the signaling pathway diagram, the biological activities of polyphosphates present potential targets for drug discovery. For instance, inhibitors of the inositol polyphosphate pathway, which shares similarities with general polyphosphate signaling, are being investigated for their therapeutic potential in cancer.[15] By understanding how exogenous polyphosphates like this compound might interact with these pathways, new therapeutic strategies could be developed.

Conclusion

This compound is a well-characterized inorganic compound with a range of established and potential applications in scientific research and industry. Its physicochemical properties are well-defined, and various methods for its synthesis and analysis are available. While its direct role in biological signaling is an area requiring further investigation, the known functions of polyphosphates suggest intriguing possibilities for its application in drug development, not only as an excipient but also as a component of advanced drug delivery systems and a modulator of cellular signaling pathways. This guide provides a solid foundation for professionals seeking to understand and utilize the properties of this compound in their research and development endeavors.

References

- 1. Crystal structure of a polyphosphate kinase and its implications for polyphosphate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | KO3P | CID 16133895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3650684A - Manufacture of this compound - Google Patents [patents.google.com]

- 4. US3414375A - Two-stage process for the preparation of this compound - Google Patents [patents.google.com]

- 5. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. datapdf.com [datapdf.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. View Pharmaceutical Formulation Excipients for potassium phosphate (K-H3PO4(1:2)) [pharmacompass.com]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polyphosphates as an effective vehicle for delivery of bioavailable nanoparticulate iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Potassium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium metaphosphate in various solvents. Given the nature of this compound, particularly its existence in various polymeric forms, its solubility is a complex subject. This document synthesizes available data, outlines experimental protocols for solubility determination, and presents logical workflows to aid researchers in the fields of materials science, drug development, and analytical chemistry.

Introduction to this compound

This compound ((KPO₃)ₙ) is a long-chain inorganic polymer. Its physical and chemical properties, most notably its solubility, are highly dependent on the degree of polymerization (the value of 'n') and its specific structural form. Commercial this compound is often a heterogeneous mixture of polymers with varying chain lengths, which can lead to variability in reported solubility data. It is crucial for researchers to characterize the specific form of this compound they are working with to understand its solubility behavior.

Factors Influencing Solubility

The solubility of this compound is not a straightforward parameter and is influenced by several key factors:

-

Degree of Polymerization: As a general trend, higher degrees of polymerization lead to lower solubility in water. Short-chain metaphosphates are typically more soluble than long-chain varieties like Kurrol's salt.

-

Crystalline vs. Amorphous Form: The method of preparation and subsequent cooling can significantly impact the structure. Rapid cooling of molten this compound can yield a more soluble, amorphous (glassy) form, whereas slow cooling promotes the formation of a less soluble crystalline structure.

-

Presence of Other Ions: The solubility of this compound in water can be enhanced in the presence of other alkali metal cations (e.g., Na⁺) due to ion exchange phenomena. The incorporation of divalent cations such as Ca²⁺ or Mg²⁺ into the phosphate (B84403) glass during manufacturing can also produce a more water-soluble product.

-

Temperature: While for many salts solubility increases with temperature, the effect on polymeric this compound is complex and not well-documented in readily available literature. For the more soluble forms, an increase in temperature would be expected to increase solubility.

-

pH of the Solvent: this compound exhibits higher solubility in acidic and alkaline solutions compared to neutral water.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is sparse and highly dependent on the specific form of the material. The following table summarizes the available information. Researchers are strongly encouraged to determine the solubility of their specific this compound material experimentally.

| Solvent System | Temperature (°C) | Solubility ( g/100 mL) | Remarks |

| Water | 25 | ~0.004 | This value is commonly cited for high molecular weight, crystalline forms (Kurrol's salt). The solubility is dependent on the degree of polymerization.[1][2][3] |

| Water | Not Specified | 8 - 17.06 | For a modified "water-soluble" potassium polymetaphosphate prepared with divalent cationic metal oxides.[4] |

| Dilute Acids | Not Specified | Soluble | Quantitative data is not readily available. |

| Ammonium (B1175870) Citrate Solution | Not Specified | Readily Soluble | This is a common solvent for phosphate fertilizers and indicates the availability of phosphorus and potassium. Quantitative data is not readily available. |

| Sodium Acetate Solution (4%) | Not Specified | 1 g dissolves in 100 mL | This indicates enhanced solubility in the presence of other salts.[5][6] |

| Ethanol | Not Specified | Reportedly soluble | One source suggests solubility, but this is likely an error as other potassium phosphates show decreased solubility in alcohols. Further verification is required.[1] |

| Methanol | Not Specified | No quantitative data available. | |

| Acetone | Not Specified | No quantitative data available. | |

| Glycerol | Not Specified | No quantitative data available. | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | No quantitative data available. | Many inorganic salts are soluble in DMSO.[7] |

Experimental Protocol for Solubility Determination

A precise experimental protocol for determining the solubility of a specific this compound sample is crucial. The following is a generalized method based on the principle of equilibrating a supersaturated solution and then quantifying the dissolved phosphate.

4.1. Materials and Equipment

-

This compound sample

-

Selected solvent (e.g., deionized water, ethanol, buffer solution)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

-

Reagents for phosphate analysis (e.g., ammonium molybdate (B1676688), ascorbic acid, potassium antimony tartrate for the molybdenum blue method)

-

Fume hood

-

Drying oven

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of the this compound sample to a known volume of the chosen solvent in a sealed container.

-

Place the container in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the equilibration temperature) pipette.

-

Immediately filter the withdrawn sample through a 0.45 µm syringe filter to remove any suspended particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification of Dissolved Phosphate:

-

Accurately dilute the filtered sample to a concentration range suitable for the chosen analytical method.

-

Molybdenum Blue Colorimetric Method:

-

To an aliquot of the diluted sample, add an acidic solution of ammonium molybdate and potassium antimony tartrate to form a phosphomolybdate complex.

-

Reduce the complex with ascorbic acid to form a stable blue-colored solution.

-

Measure the absorbance of the solution at the appropriate wavelength (typically around 880 nm) using a UV-Vis spectrophotometer.

-

-

Gravimetric Method (as Quinolinium Phosphomolybdate):

-

Acidify an aliquot of the sample with nitric acid.

-

Add quimociac reagent to precipitate the phosphate as quinolinium phosphomolybdate.

-

Filter, wash, dry, and weigh the precipitate.

-

-

-

Calculation of Solubility:

-

From the concentration of phosphate in the analyzed sample, back-calculate the concentration in the original saturated solution.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

-

Data Reporting:

-

Report the determined solubility along with the specific form of this compound used, the solvent, the equilibration temperature, and the analytical method employed.

-

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a complex characteristic that is highly dependent on its polymeric nature and the surrounding environmental conditions. This guide has summarized the currently available, though limited, quantitative data and provided a robust experimental framework for researchers to determine the solubility of their specific materials. For professionals in drug development and other scientific fields, a thorough understanding and experimental determination of the solubility of the particular grade of this compound being used is essential for accurate formulation and application.

References

- 1. This compound - Kands [kandschemical.com]

- 2. scispace.com [scispace.com]

- 3. This compound|KMP|(KPO3)n|7790-53-6 - TongVo Chemicals [tongvo.cn]

- 4. US11820656B2 - Preparation method for water-soluble potassium polymetaphosphate - Google Patents [patents.google.com]

- 5. This compound | KO3P | CID 16133895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

An In-depth Technical Guide to the Thermal Decomposition of Potassium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium metaphosphate (KPO₃) is a thermally stable inorganic polymer. Its thermal behavior is of significant interest in various scientific and industrial fields, including materials science and pharmaceutical formulation, where high-temperature processing may be involved. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, addressing its formation as a precursor to understanding its stability, its high-temperature decomposition pathway, and the associated experimental methodologies. Due to the high thermal stability of this compound, literature focusing specifically on its decomposition is limited; therefore, this guide combines documented evidence with inferences from the behavior of analogous alkali metal metaphosphates and fundamental principles of high-temperature inorganic chemistry.

Thermal Formation of this compound

The thermal stability of this compound is underscored by its formation as an end-product from the decomposition of other potassium phosphates, notably potassium dihydrogen phosphate (B84403) (KH₂PO₄).

The thermal decomposition of potassium dihydrogen phosphate proceeds through several stages, involving the formation of intermediate polyphosphates with the evolution of water. The process culminates in the formation of the more thermally stable this compound. This transformation is typically complete at temperatures around 246°C (519 K) after extended heating.[1]

Reaction Pathway for the Formation of this compound

The thermal decomposition of potassium dihydrogen phosphate to this compound can be represented by the following reaction pathway:

-

Step 1: Dimerization to Potassium Pyrophosphate 2 KH₂PO₄(s) → K₂H₂P₂O₇(s) + H₂O(g)

-

Step 2: Polymerization to Potassium Polyphosphates n K₂H₂P₂O₇(s) → (KPO₃)₂ₙ(s) + n H₂O(g)

-

Step 3: Final Conversion to this compound (KPO₃)₂ₙ(s) → 2n KPO₃(s)

Simultaneous thermogravimetric (TG), differential thermogravimetric (DTG), and differential thermal analysis (DTA) of potassium dihydrogen phosphate crystals show that it decomposes to potassium pyrophosphate and then to metaphosphate as the final product.[2]

Thermal Decomposition of this compound

This compound is a highly stable compound, with a melting point of approximately 810°C.[3] Its decomposition occurs at temperatures significantly above its melting point. Direct experimental data on its decomposition is scarce, but a plausible pathway can be inferred from the high-temperature chemistry of related inorganic salts.

The decomposition of molten this compound is expected to involve the breaking of the polyphosphate chain and the evolution of volatile phosphorus oxides, leaving behind a more potassium-rich phosphate residue.

Proposed Decomposition Pathway

At temperatures exceeding its melting point, molten this compound (KPO₃)ₙ is likely to undergo depolymerization and decomposition. The primary volatile product is expected to be phosphorus pentoxide (P₄O₁₀), with the solid residue becoming progressively richer in potassium oxide. A possible overall reaction is:

4(KPO₃)ₙ(l) → n P₄O₁₀(g) + 2n K₂O(s)

However, the decomposition is more likely to occur in steps, with the formation of intermediate potassium phosphates, such as potassium pyrophosphate (K₄P₂O₇) and potassium orthophosphate (K₃PO₄), before the complete evolution of phosphorus pentoxide.

Quantitative Thermal Analysis Data

| Thermal Event | Temperature (°C) | Technique | Notes |

| Formation from KH₂PO₄ | |||

| Onset of KH₂PO₄ Decomposition | ~220 | TGA | Initial water loss. |

| Formation of Intermediates | 230 - 310 | DTA/DSC | Endothermic events corresponding to the formation of pyrophosphates and polyphosphates.[2] |

| Completion of KPO₃ Formation | ~246 (after 8h) | XRD | Conversion to monoclinic this compound.[1] |

| Properties of KPO₃ | |||

| Polymorphic Transition | 452 | DTA | Phase transition of potassium polyphosphate KPO₃. |

| Melting Point | ~810 | - | Pure this compound.[3] |

| Decomposition of KPO₃ | |||

| Onset of Decomposition | > 900 (estimated) | TGA | Expected onset of mass loss from molten KPO₃. |

| Primary Decomposition Products | - | - | Gaseous P₄O₁₀ and a potassium-rich solid residue are expected. |

Experimental Protocols

To fully characterize the thermal decomposition of this compound, a combination of thermal analysis techniques is required. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This technique is crucial for determining the decomposition temperature range and identifying the evolved gaseous products.

-

Objective: To determine the temperature of mass loss and identify the gaseous decomposition products of this compound.

-

Instrumentation: A high-temperature simultaneous thermal analyzer (STA) capable of TGA-DSC measurements, coupled to a quadrupole mass spectrometer (QMS) via a heated capillary transfer line.

-

Sample Preparation: A small amount (5-10 mg) of high-purity, anhydrous this compound powder is placed in an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to at least 1200°C at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: High-purity inert gas (e.g., argon or nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent side reactions.

-

MS Parameters: The mass spectrometer should be set to scan a mass-to-charge (m/z) range relevant to expected decomposition products (e.g., m/z 10-300). Key ions to monitor include those for water (m/z 18) and phosphorus oxides (e.g., P₄O₁₀ and its fragments).

-

-

Data Analysis: The TGA curve will indicate the temperature at which mass loss occurs. The corresponding ion currents from the MS will identify the gaseous species being evolved at those temperatures.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion, as well as any solid-state phase transitions.

-

Objective: To determine the melting point and enthalpy of fusion of this compound.

-

Instrumentation: A high-temperature differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in a platinum or alumina crucible.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 850°C) at a controlled heating rate (e.g., 10°C/min). An initial heating and cooling cycle can be performed to ensure good thermal contact and remove any thermal history.

-

Atmosphere: Inert atmosphere (e.g., nitrogen or argon) at a constant flow rate.

-

-

Data Analysis: The DSC curve will show an endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point, and the integrated area of the peak is used to calculate the enthalpy of fusion.

Conclusion

This compound is a thermally robust compound, representing a stable end-product of the thermal decomposition of less condensed potassium phosphates. Its high melting point of approximately 810°C is a testament to its stability. While direct experimental studies on its decomposition are not widely available, it is reasonable to conclude that its decomposition occurs at temperatures significantly above its melting point, likely proceeding through the evolution of volatile phosphorus oxides and the formation of a potassium-rich phosphate or oxide residue.

For professionals in fields where this compound may be subjected to high temperatures, it is crucial to recognize its high stability up to and beyond its melting point. The experimental protocols outlined in this guide provide a framework for conducting detailed investigations into its high-temperature behavior, should specific process conditions necessitate a more in-depth understanding of its decomposition kinetics and products. Further research, particularly using high-temperature TGA coupled with mass spectrometry, is warranted to definitively elucidate the decomposition mechanism of this compound.

References

In-Depth Technical Guide to Potassium Metaphosphate: Molecular Formula and Weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potassium metaphosphate, focusing on its molecular formula, polymeric nature, and the experimental determination of its molecular weight. This compound is not a simple monomeric compound but rather a long-chain inorganic polymer with a variable degree of polymerization. This guide details the structure of this polymer and presents a summary of its key properties. Furthermore, it outlines detailed experimental protocols for the characterization of its molecular weight, a critical parameter for its application in various scientific and industrial fields, including drug development.

Introduction to this compound

This compound is an inorganic compound with the empirical formula KPO₃.[1][2] It is a white, crystalline, or glassy solid that is known for its high phosphorus and potassium content, making it a subject of interest in materials science, agriculture, and as a potential excipient in pharmaceutical formulations. A key characteristic of this compound is its existence as a high molecular weight polymer, often referred to as potassium polymetaphosphate or Kurrol's salt.[3] The degree of polymerization is highly dependent on the method of preparation, leading to a range of molecular weights and physicochemical properties.

The structure of this compound consists of long, unbranched chains of repeating phosphate (B84403) tetrahedra linked by shared oxygen atoms. This polymeric nature is crucial to its properties, such as its low solubility in water and its ability to form viscous solutions under certain conditions.

Molecular Formula and Weight

The fundamental repeating unit of this compound has the molecular formula KPO₃. The molecular weight of this monomeric unit is approximately 118.07 g/mol . However, as this compound is a polymer, its actual molecular weight is a multiple of this value, reflecting the number of repeating units (n) in the polymer chain, represented by the formula (KPO₃)n. The degree of polymerization 'n' can range from a few units to several thousand.

The polymeric nature of this compound means that a given sample will have a distribution of molecular weights. Therefore, it is typically characterized by average molecular weight values, such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw).

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound monomer unit.

| Property | Value |

| Empirical Formula | KPO₃ |

| Molecular Weight (Monomer) | 118.07 g/mol |

| CAS Number | 7790-53-6 |

| Appearance | White powder or colorless crystals |

| Melting Point | 807 °C |

| Density | ~2.393 g/cm³ |

| Solubility in Water | Generally insoluble |

Experimental Protocols for Molecular Weight Determination

The determination of the molecular weight of polymeric this compound is essential for understanding and controlling its properties. Several analytical techniques can be employed for this purpose.

End-Group Titration

This classical method provides the number-average molecular weight (Mn) by quantifying the acidic end groups of the polyphosphate chains.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1 gram of the this compound sample and dissolve it in 100 mL of deionized water. This may require extended stirring or sonication due to its low solubility.

-

Cation Exchange: Pass 10 mL of the sample solution through a cation-exchange resin in the hydrogen form (H+). This replaces the potassium ions with protons, converting the polyphosphate salt into the corresponding polyphosphoric acid.

-

Titration: Titrate the resulting acidic solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH).

-

Endpoint Detection: Use a pH meter to monitor the titration. Two equivalence points will be observed. The first, around pH 4.5, corresponds to the neutralization of the strongly acidic protons of all the phosphate groups. The second, around pH 9.5, corresponds to the neutralization of the weakly acidic protons of the terminal hydroxyl groups.

-

Calculation: The number-average degree of polymerization (n) can be calculated from the volumes of NaOH solution required to reach the two equivalence points. The number-average molecular weight (Mn) is then calculated by multiplying 'n' by the molecular weight of the KPO₃ monomer.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution, providing information on the molecular weight distribution.

Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a GPC/SEC column, a refractive index (RI) detector, and a pump capable of delivering a constant flow rate.

-

Eluent Preparation: A suitable eluent is crucial for dissolving the polymer and preventing interactions with the column packing. An aqueous buffer solution, such as 0.1 M sodium nitrate (B79036) with 0.02% sodium azide (B81097) (to prevent bacterial growth), is a common choice for water-soluble polymers and may be adapted for this compound dispersions.

-

Column Selection: Use a GPC/SEC column packed with a hydrophilic stationary phase suitable for aqueous applications. Columns with a range of pore sizes should be selected to cover the expected molecular weight distribution of the sample.

-

Calibration: Calibrate the GPC/SEC system using a series of narrow-distribution polymer standards with known molecular weights (e.g., polyethylene (B3416737) oxide or dextran (B179266) standards). A calibration curve of log(Molecular Weight) versus elution volume is constructed.

-

Sample Analysis: Dissolve a known concentration of the this compound sample in the eluent. The dissolution may be challenging and require specific conditions. Filter the solution through a 0.45 µm filter before injection into the GPC/SEC system.

-

Data Analysis: The molecular weight distribution of the sample is determined by comparing its elution profile to the calibration curve.

Light Scattering

Static Light Scattering (SLS) is an absolute technique for determining the weight-average molecular weight (Mw) of polymers without the need for column calibration.

Methodology:

-

Instrumentation: A light scattering photometer equipped with a laser light source and a detector to measure the intensity of scattered light at various angles.

-

Sample Preparation: Prepare a series of dilute solutions of this compound in a suitable solvent (e.g., a salt solution to aid dissolution and suppress charge effects). The solutions must be optically clear and free from dust particles. Filtration through a 0.2 µm filter is essential.

-

Measurement: Measure the intensity of the scattered light from each solution at different angles. Also, measure the refractive index increment (dn/dc) of the polymer solution, which is the change in refractive index with concentration.

-

Data Analysis: The data is analyzed using a Zimm plot, which is a graphical method that extrapolates the scattered light intensity to zero concentration and zero angle. The weight-average molecular weight (Mw) is calculated from the intercept of the Zimm plot.

Visualization of this compound Structure

The following diagrams illustrate the conceptual structure of this compound.

Caption: From Monomer to Polymer.

The above diagram illustrates the transition from the basic empirical formula of this compound to its long-chain polymeric structure, highlighting the repeating phosphate units with associated potassium counter-ions.

Conclusion

This compound is a complex inorganic polymer whose molecular formula is best represented as (KPO₃)n, where 'n' can vary significantly. The molecular weight of this polymer is a critical parameter that dictates its physical and chemical properties. This guide has provided an in-depth overview of the nature of this compound and detailed methodologies for the experimental determination of its molecular weight. Accurate characterization using techniques such as end-group titration, GPC/SEC, and light scattering is imperative for researchers and professionals working with this versatile material in fields ranging from materials science to drug development.

References

A Comprehensive Technical Guide to the Synthesis of Kurrol's Salt (Potassium Metaphosphate)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the synthesis of Kurrol's salt, a long-chain potassium metaphosphate, (KPO₃)ₙ. Esteemed for its unique properties as a high-analysis, chloride-free fertilizer and its applications in the food industry, Kurrol's salt presents a compelling subject for scientific and industrial investigation.[1][2] This document details the primary synthesis methodologies, presents quantitative data in a structured format, and offers visual representations of the synthesis workflows and underlying chemical transformations.

Core Synthesis Methodologies

The synthesis of Kurrol's salt is predominantly achieved through two principal routes: the thermal decomposition of monopotassium phosphate (B84403) (KH₂PO₄) and the reaction of phosphoric acid (H₃PO₄) with potassium chloride (KCl). Both methods are effective in producing the polymeric this compound, with variations in reaction conditions influencing the final product's characteristics, such as chain length and solubility.

Thermal Decomposition of Monopotassium Phosphate (KH₂PO₄)

This method is a straightforward and widely utilized approach for producing Kurrol's salt. It involves the controlled heating of monopotassium phosphate, which results in the elimination of water and the subsequent polymerization of the metaphosphate units.

Experimental Protocol:

-

Starting Material: High-purity monopotassium phosphate (KH₂PO₄) is used as the precursor.

-

Heating Regimen: The KH₂PO₄ is placed in a suitable crucible (e.g., platinum or ceramic) and heated in a furnace.

-

Temperature and Duration: The temperature is elevated to a range of 400-700°C and maintained for a period of 0.5 to 4 hours.[3] Preferred conditions for achieving a high degree of polymerization are often cited as 500-650°C for 1-2 hours.[3]

-

Atmosphere: To facilitate the removal of evolved water, ammonia, and carbon dioxide (if urea (B33335) is used as an additive to prevent sticking), a stream of inert gas such as nitrogen or air can be passed over the surface of the reacting mixture.[3]

-

Cooling: The molten product is then cooled. The rate of cooling can influence the crystallinity and solubility of the final product. Slow cooling generally favors the formation of the water-insoluble, crystalline Kurrol's salt.

Quantitative Data Summary: Synthesis via KH₂PO₄ Decomposition

| Parameter | Value | Notes |

| Starting Material | Monopotassium Phosphate (KH₂PO₄) | High purity is recommended. |

| Temperature Range | 400 - 700°C[3] | Preferred range: 500 - 650°C.[3] |

| Reaction Time | 0.5 - 4 hours[3] | Preferred duration: 1 - 2 hours.[3] |

| Additive (Optional) | Urea (up to 1.1:1 molar ratio with KH₂PO₄) | Prevents adhesion to reactor walls.[3] |

| Resulting Chain Length | 500 - 700 metaphosphate units | With the use of urea additive.[3] |

Logical Workflow for KH₂PO₄ Decomposition

References

Early Investigations into Potassium Metaphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational, pre-1950 research on potassium metaphosphate (KPO₃), a compound of interest for its polymeric nature and potential applications. Early studies laid the groundwork for understanding its synthesis, physical properties, and chemical behavior. This document provides a detailed overview of these pioneering investigations, presenting key experimental data in a structured format and outlining the methodologies employed by early researchers.

Synthesis of this compound

Early research primarily focused on the production of this compound through the reaction of potassium chloride (KCl) with phosphoric acid (H₃PO₄) at elevated temperatures. A notable study from 1940 systematically investigated this reaction to determine the nature and composition of the resulting products.[1] The overarching reaction can be represented as:

KCl + H₃PO₄ → KPO₃ + HCl + H₂O[1]

However, the formation of intermediate products and the polymeric nature of this compound mean this equation is a simplification of a more complex process.

Experimental Protocol: Reaction of Potassium Chloride and Phosphoric Acid (1940)

This protocol is based on the methodologies described in a 1940 industrial and engineering chemistry journal.[1]

Materials:

-

C.P. (Chemically Pure) Potassium Chloride

-

Phosphoric Acid (84.22%)

Procedure:

-

Mixtures of 65.0 grams of C.P. potassium chloride and 101.5 grams of 84.22% phosphoric acid were placed in covered glass beakers.[1]

-

The beakers were heated slowly on a hot plate to 120-130°C for approximately 18 hours to prevent frothing and spattering.[1] During this initial heating, a loss in weight was observed due to the volatilization of water and hydrogen chloride.[1]

-

Following the initial treatment, the temperature was increased to higher temperatures, with specific experiments conducted at 700°C and 900°C, to produce the insoluble, high-temperature form of this compound.[1]

Analysis of Products: The resulting products were analyzed to determine the composition of both the water-soluble and water-insoluble fractions. The analytical methods employed included:

-

Total Phosphorus: Molybdate (B1676688) method.[1]

-

Metaphosphate Phosphorus: Direct gravimetric procedure.[1]

-

Pyrophosphate Phosphorus: Direct gravimetric method.[1]

-

Potassium: Perchlorate method.[1]

-

Chlorine: Silver chloride-nitric acid method.[1]

-

Primary and Secondary Hydrogen: Titration with 0.1 N alkali using methyl orange and phenolphthalein (B1677637) as indicators.[1]

The logical workflow for the synthesis and analysis can be visualized as follows:

Physical and Chemical Properties

Early studies characterized this compound as a high molecular weight polymer, with its degree of polymerization dependent on the preparation conditions.[2] The properties of the high-temperature, insoluble crystalline form were of particular interest.

Quantitative Data from Early Studies

The following table summarizes the quantitative data on the composition and properties of this compound as reported in the 1940 study.[1]

| Property | Value / Observation | Reference |

| Theoretical Composition | ||

| Potassium (K) | 39.87% | [1] |

| Phosphorus Pentoxide (P₂O₅) | 60.13% | [1] |

| Hygroscopicity | ||

| Relative Humidity < 71% | Very little moisture absorption; samples remained dry and free-flowing after 30 days. | [1] |

| Relative Humidity = 81% | 2.7% increase in weight; appeared slightly moist. | [1] |

| Relative Humidity = 93% | Sample became wet and caked. | [1] |

| Solubility | ||

| In pure water | The high-temperature form is practically water-insoluble.[1] | [1] |

| In salt solutions | Soluble in aqueous solutions of alkali metal salts (except potassium).[2] Soluble in ammonium (B1175870) citrate (B86180) and oxalate (B1200264) solutions.[1] | [1][2] |

The relationship between relative humidity and moisture absorption can be visualized as a simple logical flow:

Early Analytical Procedures

The characterization of this compound in early studies relied on established wet chemistry techniques. A common assay involved the hydrolysis of the metaphosphate to orthophosphate, followed by precipitation and titration.

Experimental Protocol: Assay of this compound

The following protocol is a typical example of the analytical methods used in the early 20th century.

Procedure:

-

Accurately weigh approximately 200 mg of this compound.

-

Mix with 15 mL of nitric acid and 30 mL of water.

-

Boil the mixture for 30 minutes to ensure complete hydrolysis to orthophosphate.

-

Cool the solution and dilute it with water to about 100 mL.

-

Heat the solution to 60°C.

-

Add an excess of ammonium molybdate solution and maintain the temperature at 50°C for 30 minutes to precipitate ammonium phosphomolybdate.

-

Filter the precipitate and wash it sequentially with 0.5 N nitric acid and a 1% potassium nitrate (B79036) solution until the filtrate is no longer acidic to litmus (B1172312) paper.

-

Transfer the precipitate to a beaker with 25 mL of water.

-

Dissolve the precipitate in a known excess of 1 N sodium hydroxide (B78521) solution (e.g., 50.0 mL).

-

Add phenolphthalein as an indicator and titrate the excess sodium hydroxide with 1 N sulfuric acid.

The workflow for this assay can be diagrammed as follows:

Conclusion

The early studies on this compound, particularly those conducted in the first half of the 20th century, were instrumental in establishing the fundamental methods for its synthesis and characterization. Researchers of that era meticulously documented the reaction conditions and analytical procedures, providing a solid foundation for future investigations into this complex inorganic polymer. The data on its physical properties, such as its low hygroscopicity and insolubility in water, hinted at its potential for applications where stability is paramount. These foundational works remain a valuable reference for scientists and professionals in materials science and chemical development.

References

An In-depth Technical Guide to the Structural Characterization of Potassium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical techniques used for the structural characterization of potassium metaphosphate (KPO₃), a compound of interest in various fields due to its existence in both long-chain crystalline (Kurrol's salt) and amorphous glassy forms.[1][2][3] Understanding the precise atomic arrangement, connectivity, and thermal properties is critical for controlling its functionality in applications ranging from biomaterials and fertilizers to food additives.[4]

The following sections detail the experimental protocols and data interpretation for X-ray Diffraction (XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (Raman & Infrared), and Thermal Analysis (DSC).

dot digraph "Potassium_Metaphosphate_Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 1. General Experimental Workflow", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_sample" { label="Sample Preparation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="KPO₃ Sample\n(Crystalline Powder or Glass)"]; }

subgraph "cluster_techniques" { label="Analytical Techniques"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; XRD [label="X-ray Diffraction (XRD)"]; NMR [label="³¹P Solid-State NMR"]; VibSpec [label="Vibrational Spectroscopy\n(Raman / IR)"]; Thermal [label="Thermal Analysis (DSC)"]; }

subgraph "cluster_info" { label="Derived Structural Information"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; XRD_Info [label="Crystal Structure\nPhase ID, Lattice Parameters"]; NMR_Info [label="Local P Environment\nQⁿ Species, Connectivity"]; VibSpec_Info [label="Vibrational Modes\nFunctional Groups (P-O-P, PO₂)"]; Thermal_Info [label="Thermal Transitions\nGlass Transition (Tg), Tₘ"]; }

Sample -> {XRD, NMR, VibSpec, Thermal} [color="#5F6368"]; XRD -> XRD_Info [color="#5F6368"]; NMR -> NMR_Info [color="#5F6368"]; VibSpec -> VibSpec_Info [color="#5F6368"]; Thermal -> Thermal_Info [color="#5F6368"]; } Caption: General experimental workflow for KPO₃ characterization.

X-ray Diffraction (XRD)

X-ray Diffraction is the primary technique for distinguishing between the amorphous (glassy) and crystalline states of KPO₃. For crystalline polymorphs, it provides definitive information on the crystal structure, space group, and unit cell dimensions. Crystalline this compound, often referred to as Kurrol's salt, is known to exist in several polymorphic forms, most commonly monoclinic or orthorhombic.[5][6]

Experimental Protocol

-

Sample Preparation: A representative sample of KPO₃ (approx. 200 mg) is finely ground into a homogeneous powder using an agate mortar and pestle. This step is crucial to ensure random orientation of the crystallites and to minimize preferred orientation effects in the resulting diffraction pattern.

-

Mounting: The fine powder is packed into a flat sample holder, and the surface is gently leveled with a glass slide to ensure it is flush with the holder's surface.

-

Instrumentation: Data is collected using a powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å).

-

Data Acquisition: The instrument is typically operated at 40 kV and 30-40 mA. The diffraction pattern is recorded over a 2θ range of 10° to 80°, with a step size of 0.01-0.02° and a counting time of 1-30 seconds per step.

Data Interpretation and Presentation

A crystalline KPO₃ sample will produce a diffraction pattern with a series of sharp, well-defined Bragg peaks at specific 2θ angles. In contrast, an amorphous KPO₃ glass will yield a pattern with a very broad, diffuse hump (or halo) over a wide 2θ range, indicating the absence of long-range atomic order.

The positions of the Bragg peaks are used to determine the lattice parameters of the crystal structure. Below are the crystallographic data for two known polymorphs of KPO₃.

| Property | Polymorph 1 (Orthorhombic)[6] | Polymorph 2 (Monoclinic)[7] |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnma (No. 62) | C2/m (No. 12) |

| Lattice Parameters | a = 4.505 Å | a = 16.26 Å |

| b = 5.937 Å | b = 6.10 Å | |

| c = 12.807 Å | c = 4.19 Å | |

| α = 90° | α = 90° | |

| β = 90° | β = 103.89° | |

| γ = 90° | γ = 90° |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ³¹P Magic Angle Spinning (MAS) NMR is a powerful technique that probes the local chemical environment of phosphorus nuclei. It is highly effective for characterizing the phosphate (B84403) network structure, distinguishing between different phosphate tetrahedra linkages (Qⁿ terminology, where n is the number of bridging oxygen atoms), and identifying subtle structural differences between crystalline and amorphous forms. For metaphosphates, the structure is dominated by Q² units (two bridging oxygens), forming long chains.

Experimental Protocol

-

Sample Preparation: The powdered KPO₃ sample is packed into a zirconia rotor (e.g., 4 mm diameter).

-

Instrumentation: Spectra are acquired on a solid-state NMR spectrometer, typically operating at a high magnetic field strength (e.g., 11.7 Tesla).

-

Data Acquisition:

-

Technique: ³¹P MAS NMR is performed using a direct polarization (single-pulse) sequence.

-

Spinning Speed: The rotor is spun at the magic angle (54.74°) at a high rate (e.g., 15 kHz) to average out anisotropic interactions and obtain high-resolution spectra.

-

Pulse Sequence: A 60° tip angle pulse is often used with a long recycle delay (e.g., 300-600 s) to ensure full relaxation of the phosphorus nuclei for quantitative analysis.

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to an external standard of 85% H₃PO₄.[8]

-

Data Interpretation and Presentation

The resulting ³¹P NMR spectrum provides information based on the chemical shift of the resonance peaks.

-

Crystalline KPO₃ (c-KPO₃): Shows sharp resonance lines, indicative of well-defined, ordered phosphorus environments. Often, multiple sharp peaks are observed, corresponding to crystallographically non-equivalent phosphorus sites within the unit cell. For c-KPO₃, two main resonances are typically seen at approximately -18 and -20 ppm, both assigned to Q² species in different local environments.[9]

-